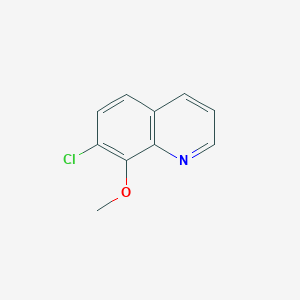
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
説明
“8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C10H10ClNO2 . It is used in research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12ClNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3 .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 365.8±42.0 °C, and its predicted density is 1.249±0.06 g/cm3 . The predicted pKa value is 11.92±0.40 .Safety and Hazards
作用機序
Target of Action
The primary target of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is human DNA topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. They play a crucial role in DNA replication, transcription, chromatin assembly, and recombination .
Mode of Action
This compound acts as an inhibitor of human DNA topoisomerase I . It prevents the enzyme-substrate binding, thereby inhibiting the catalytic activity of the enzyme . This interaction results in the disruption of DNA replication and transcription processes .
生化学分析
Biochemical Properties
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with human DNA topoisomerase I, where this compound acts as an inhibitor . This interaction prevents the enzyme from relaxing supercoiled DNA, thereby affecting DNA replication and transcription processes. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further modulating cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA topoisomerase I by this compound leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in cancer cells . This compound also affects the expression of genes involved in cell proliferation and survival, thereby modulating the overall cellular response to stress and damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active site of DNA topoisomerase I, inhibiting its catalytic activity . This binding prevents the enzyme from cleaving and re-ligating DNA strands, leading to the stabilization of the DNA-topoisomerase complex and the accumulation of DNA breaks. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA topoisomerase I activity, leading to prolonged cellular stress and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits a threshold effect, where minimal inhibition of DNA topoisomerase I is observed . At higher doses, the inhibitory effect is significantly enhanced, leading to increased DNA damage and cell death. Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported at very high doses, indicating the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway includes its biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites may further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution pattern of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific nuclear compartments, enhancing its inhibitory effect on DNA topoisomerase I. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-5-3-4-6(11)9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQSRCBLSQWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



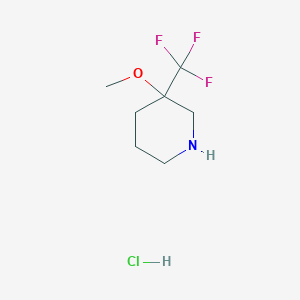
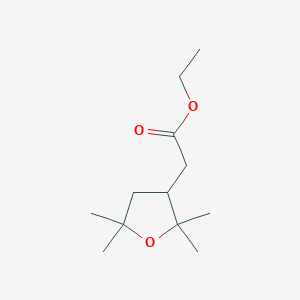

![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)
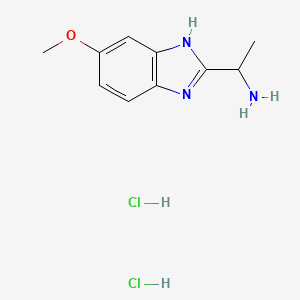
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride](/img/structure/B1430507.png)
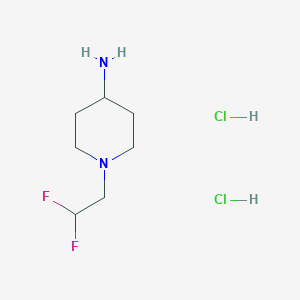
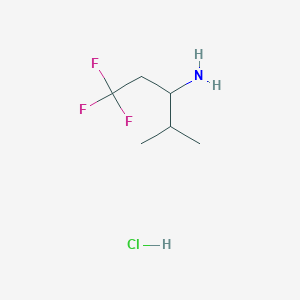

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1430514.png)
![2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B1430516.png)
